molecular formula C19H16N2O6S2 B11647336 (5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11647336
M. Wt: 432.5 g/mol
InChI Key: BSVCCHHUOOWVDK-YVLHZVERSA-N
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Description

The compound (5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a thiazolidinone core, which is known for its diverse biological activities, and is substituted with a nitrobenzylidene group and a methoxyphenoxyethoxy chain, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a suitable thiourea derivative with an α-haloketone under basic conditions.

    Introduction of the Nitrobenzylidene Group: The nitrobenzylidene group can be introduced via a condensation reaction between the thiazolidinone core and a nitrobenzaldehyde derivative in the presence of a suitable catalyst.

    Attachment of the Methoxyphenoxyethoxy Chain: The final step involves the etherification of the intermediate product with a methoxyphenoxyethanol derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine or hydroxylamine under suitable conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include halides (Cl⁻, Br⁻) and alkoxides (RO⁻).

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine or hydroxylamine derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

(5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzylidene group can participate in redox reactions, while the thiazolidinone core can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The methoxyphenoxyethoxy chain can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

(5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives, such as:

    (5Z)-5-{2-[2-(3-chlorophenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a chlorophenoxy group instead of a methoxyphenoxy group.

    (5Z)-5-{2-[2-(3-hydroxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a hydroxyphenoxy group instead of a methoxyphenoxy group.

The uniqueness of This compound

Properties

Molecular Formula

C19H16N2O6S2

Molecular Weight

432.5 g/mol

IUPAC Name

(5Z)-5-[[2-[2-(3-methoxyphenoxy)ethoxy]-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H16N2O6S2/c1-25-14-3-2-4-15(11-14)26-7-8-27-16-6-5-13(21(23)24)9-12(16)10-17-18(22)20-19(28)29-17/h2-6,9-11H,7-8H2,1H3,(H,20,22,28)/b17-10-

InChI Key

BSVCCHHUOOWVDK-YVLHZVERSA-N

Isomeric SMILES

COC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])/C=C\3/C(=O)NC(=S)S3

Canonical SMILES

COC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)NC(=S)S3

Origin of Product

United States

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